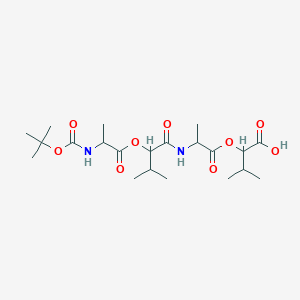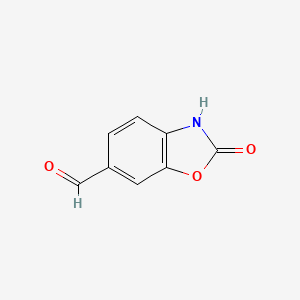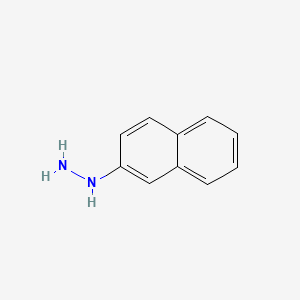
4-(Pyridin-2-yl)phenol
Übersicht
Beschreibung
4-(Pyridin-2-yl)phenol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
4-(Pyridin-2-yl)phenol derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, have been synthesized and characterized for their antimicrobial properties. These derivatives exhibit significant antimicrobial activities against a range of bacterial strains, indicating their potential use in the development of new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).
Molecular Behavior in Crystalline State
Research involving compounds like 4-(pyridinium-1-yl)-phenolate focuses on understanding the molecular behavior of these molecules in various crystalline environments. This understanding can contribute to applications in fields such as material science and molecular engineering (Wojtas, Pawlica, & Stadnicka, 2006).
Solvatochromism Studies
Compounds related to this compound have been studied for their solvatochromism properties. These studies contribute to a deeper understanding of solute-solvent interactions and can be useful in the development of chemical sensors and indicators (Pires et al., 2019).
Corrosion Inhibition
Derivatives of this compound have been synthesized and tested as corrosion inhibitors for metals such as mild steel in acidic environments. Their effectiveness as inhibitors provides insights into the development of new corrosion-resistant materials and coatings (Murmu, Saha, Murmu, & Banerjee, 2019).
Coordination Chemistry
Compounds based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol, a variant of this compound, have been employed in coordination chemistry to synthesize complexes with interesting luminescent and magnetic properties. These complexes can be explored for applications in materials science, particularly in the development of luminescent materials and in the study of magnetic properties (Gao et al., 2014).
Chemical Catalysis
4-(N,N-Dimethylamino)pyridine derivatives, related to this compound, have been used as catalysts in chemical reactions like acylation of alcohols and phenols. Such research contributes to the development of more efficient and sustainable chemical processes in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Fluorescent Chemo-sensing
Compounds such as salicylaldehyde-based hydrazones related to this compound have shown potential in fluorescent "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). Such compounds can be used in environmental monitoring and biological applications, including living cell imaging (Rahman et al., 2017).
Direct Hydroxylation Studies
Derivatives of this compound have been studied in the context of the direct hydroxylation of benzene to phenol using hydrogen peroxide, showing potential applications in the field of green chemistry and sustainable industrial processes (Leng, Ge, Zhou, & Wang, 2008).
Antitumor Compounds
Compounds such as 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to this compound, have shown potential as antitumor agents, indicating their relevance in medicinal chemistry and drug development (Lee, Kim, & Jeong, 2011).
Experimental and Theoretical Studies in Organic Chemistry
Research involving alkylaminophenol compounds, which include derivatives of this compound, encompasses both experimental and theoretical studies. These studies are crucial for understanding molecular properties and interactions, which have broad implications in organic chemistry and materials science (Ulaş, 2021).
Nonlinear Optical (NLO) Applications
Investigations into the excited-state structure and relaxation processes of compounds related to this compound, such as betaine-30 and its model compounds, contribute to the understanding of nonlinear optical (NLO) properties. These insights are valuable in the development of NLO materials for various technological applications, including memory storage and photonic devices (Kharlanov & Rettig, 2009).
Hydrogen Bond Force Field Studies
Research on hydrogen-bonded complexes involving 4X-phenol/4Y-pyridine, related to this compound, provides valuable information about the force field of the hydrogen bond. This understanding is critical in fields like molecular biology and pharmaceuticals, where hydrogen bonding plays a fundamental role (Cummings & Wood, 1974).
Aggregation-Induced Enhanced Emission Studies
Studies on compounds like triphenylamine-propenone derivatives, related to this compound, focus on their aggregation-induced enhanced emission (AIEE) properties. Such research is significant for developing advanced luminescent materials with applications in bioimaging, sensors, and optoelectronic devices (Liang et al., 2015).
Corrosion Inhibition in Acidic Environment
Further studies on Schiff bases derived from this compound demonstrate their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This research has practical implications in industrial maintenance and protection against corrosion (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
4-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMPVXKDCHHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420488 | |
| Record name | 4-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-40-6 | |
| Record name | 4-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)


![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

